Cas no 1881987-25-2 (1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione)
1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione
- 1881987-25-2
- EN300-1127301
- 1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione
-
- Inchi: 1S/C12H20O3/c1-3-15-8-7-11(13)9(2)12(14)10-5-4-6-10/h9-10H,3-8H2,1-2H3
- InChI Key: PFPPIOWHJAPZEP-UHFFFAOYSA-N
- SMILES: O=C(C(C)C(CCOCC)=O)C1CCC1
Computed Properties
- Exact Mass: 212.14124450g/mol
- Monoisotopic Mass: 212.14124450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 43.4Ų
1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1127301-0.05g |
1-cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione |
1881987-25-2 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
| Enamine | EN300-1127301-0.1g |
1-cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione |
1881987-25-2 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
| Enamine | EN300-1127301-0.25g |
1-cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione |
1881987-25-2 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
| Enamine | EN300-1127301-0.5g |
1-cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione |
1881987-25-2 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
| Enamine | EN300-1127301-1.0g |
1-cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione |
1881987-25-2 | 1g |
$1256.0 | 2023-05-23 | ||
| Enamine | EN300-1127301-2.5g |
1-cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione |
1881987-25-2 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
| Enamine | EN300-1127301-5.0g |
1-cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione |
1881987-25-2 | 5g |
$3645.0 | 2023-05-23 | ||
| Enamine | EN300-1127301-10.0g |
1-cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione |
1881987-25-2 | 10g |
$5405.0 | 2023-05-23 | ||
| Enamine | EN300-1127301-1g |
1-cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione |
1881987-25-2 | 95% | 1g |
$986.0 | 2023-10-26 | |
| Enamine | EN300-1127301-5g |
1-cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione |
1881987-25-2 | 95% | 5g |
$2858.0 | 2023-10-26 |
1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione Related Literature
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione
Chemical Profile of 1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione (CAS No. 1881987-25-2)
The compound 1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione (CAS No. 1881987-25-2) represents a significant advancement in the realm of organic chemistry, particularly in the synthesis of complex molecular architectures. This dione derivative, characterized by its cyclobutyl and ethoxy substituents, has garnered attention due to its versatile structural framework and potential applications in pharmaceutical and agrochemical research.
At the core of its molecular structure lies a five-carbon chain with a ketone group at both the 1 and 3 positions, providing a reactive platform for further functionalization. The presence of a cyclobutyl ring introduces rigidity, influencing both the electronic properties and spatial orientation of the molecule. This structural motif is particularly intriguing for medicinal chemists seeking to develop novel bioactive compounds with optimized pharmacokinetic profiles.
The ethoxy group at the 5-position adds another layer of complexity, enabling diverse chemical transformations such as nucleophilic addition reactions or etherification processes. These functionalities are crucial for tailoring the compound’s properties to specific applications, whether in drug design or material science. The 1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione structure thus serves as a versatile scaffold for exploring new synthetic pathways and functional derivatives.
In recent years, there has been growing interest in dione compounds due to their role as key intermediates in the synthesis of heterocyclic scaffolds. The 1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione derivative exemplifies this trend, with its ability to undergo ring-opening reactions or participate in condensation reactions to form more complex molecules. Such transformations are essential for constructing novel pharmacophores that could lead to breakthroughs in therapeutic development.
One of the most compelling aspects of this compound is its potential application in the synthesis of biologically active molecules. Researchers have leveraged similar dione structures to develop inhibitors targeting various enzymatic pathways involved in metabolic diseases and cancer. The cyclobutyl moiety, in particular, has been shown to enhance binding affinity and selectivity in drug candidates by stabilizing specific conformational states.
The ethoxy group also plays a critical role in modulating the compound’s interactions with biological targets. By serving as a polar anchor point, it can improve solubility and membrane permeability—key factors for oral bioavailability. These properties make 1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione an attractive candidate for further exploration in drug discovery programs.
Recent advancements in computational chemistry have further illuminated the synthetic potential of this compound. Molecular modeling studies suggest that it can serve as a precursor for constructing more complex cyclic systems via cyclization reactions. Such methodologies are increasingly important for designing molecules with tailored spatial arrangements, which are often critical for achieving high efficacy in biological assays.
The versatility of 1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione extends beyond pharmaceutical applications. In material science, its unique structural features make it a promising candidate for developing novel polymers or liquid crystals with enhanced mechanical or optical properties. The ability to functionalize both ketone groups offers chemists a rich palette for creating materials with specific characteristics.
In conclusion, 1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione (CAS No. 1881987-25-2) represents a fascinating molecule with broad utility across multiple scientific disciplines. Its structural features—comprising a cyclobutyl ring and an ethoxy substituent—provide a robust framework for synthetic innovation and functional diversification. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing both medicinal chemistry and materials science.
1881987-25-2 (1-Cyclobutyl-5-ethoxy-2-methylpentane-1,3-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)